molecular formula C18H14ClFN4O3 B4852340 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide

Cat. No. B4852340
M. Wt: 388.8 g/mol
InChI Key: GIEIQBOQYIPTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNB-001 and is known for its neuroprotective properties. In

Mechanism of Action

The mechanism of action of CNB-001 involves the activation of the Nrf2/ARE pathway, which is responsible for the regulation of cellular antioxidant and detoxification responses. CNB-001 activates this pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects
CNB-001 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, while reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. CNB-001 has also been shown to improve mitochondrial function and reduce oxidative damage to DNA and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one of the limitations of CNB-001 is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CNB-001. One potential application is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 could also be studied for its potential applications in other areas, such as cancer treatment and cardiovascular disease. Additionally, further research could be done to improve the solubility and bioavailability of CNB-001, making it a more viable candidate for clinical use.
Conclusion
In conclusion, CNB-001 is a promising compound with potential applications in various fields. Its neuroprotective properties make it a particularly attractive candidate for the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of CNB-001 and to explore its potential applications in other areas.

Scientific Research Applications

CNB-001 has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O3/c19-16-11-23(22-17(16)24(26)27)10-13-1-5-14(6-2-13)18(25)21-9-12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEIQBOQYIPTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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